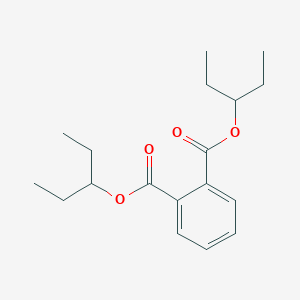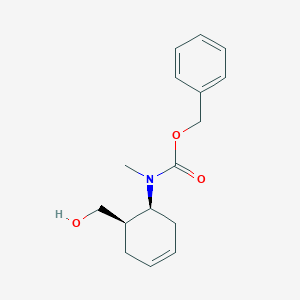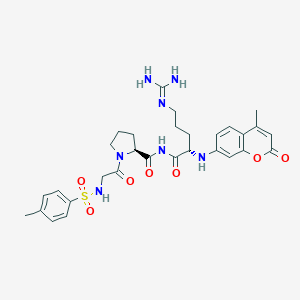![molecular formula C9H8N2O B047095 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde CAS No. 115577-33-8](/img/structure/B47095.png)
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde, also known as MBIC, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. MBIC is a yellow solid that is soluble in organic solvents and is commonly used as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. It has been shown to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and it has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the activity of bacterial RNA polymerase, an enzyme involved in transcription.
Biochemische Und Physiologische Effekte
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been shown to inhibit the production of reactive oxygen species, which can cause damage to cells and tissues. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a variety of potential applications in different fields of science. However, there are also some limitations to its use. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. One potential area of study is the development of new antibiotics based on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde. Another area of research is the investigation of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde's potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde and its potential applications in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has the potential to lead to new discoveries in the fields of medicine, biology, and chemistry.
Wissenschaftliche Forschungsanwendungen
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been extensively studied for its potential applications in various fields of science. It has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has also been studied for its antitumor activity, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-methyl-1H-benzo[d]imidazole-4-carbaldehyde has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
115577-33-8 |
|---|---|
Produktname |
2-methyl-1H-benzo[d]imidazole-4-carbaldehyde |
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-methyl-1H-benzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-4-2-3-7(5-12)9(8)11-6/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
RRUXUSZQBIKFAP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2N1)C=O |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2N1)C=O |
Synonyme |
1H-Benzimidazole-4-carboxaldehyde,2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


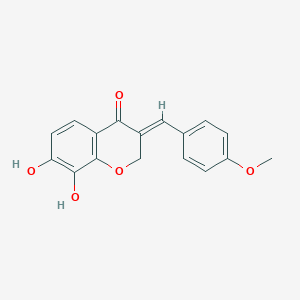



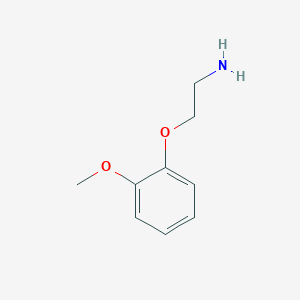

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
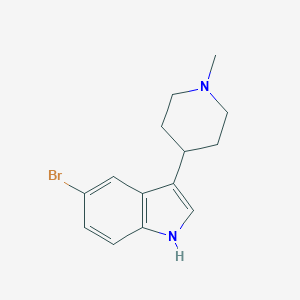
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
